Cas no 87119-67-3 (5,7-dimethyl-2-phenylpyrazolo1,5-apyrimidine)

5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic organic compound featuring a pyrazolopyrimidine core with methyl and phenyl substituents. Its rigid fused-ring structure and electron-rich aromatic system make it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound exhibits notable stability and reactivity, facilitating its use in the development of bioactive molecules, particularly in medicinal chemistry for kinase inhibitors and other therapeutic agents. Its well-defined crystalline form ensures consistent purity, while its synthetic versatility allows for further functionalization. Researchers favor this scaffold due to its balanced lipophilicity and potential for modulating biological activity, making it a key building block in drug discovery.
5,7-dimethyl-2-phenylpyrazolo1,5-apyrimidine structure
87119-67-3 structure
Product name:5,7-dimethyl-2-phenylpyrazolo1,5-apyrimidine
CAS No:87119-67-3
MF:C14H13N3
MW:223.27312
MDL:MFCD00103367
CID:706637
PubChem ID:737207

5,7-dimethyl-2-phenylpyrazolo1,5-apyrimidine Chemical and Physical Properties

Names and Identifiers

    • Pyrazolo[1,5-a]pyrimidine,5,7-dimethyl-2-phenyl-
    • 5,7-DIMETHYL-2-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE
    • HMS2639C18
    • CHEMBL1450922
    • HMS1674B03
    • CHEBI:183774
    • BDBM114886
    • CCG-112307
    • AKOS000582794
    • 87119-67-3
    • SR-01000496828
    • SCHEMBL5270613
    • Z56757696
    • HMS3363D16
    • DTXSID00353200
    • SR-01000496828-1
    • FT-0687678
    • EN300-27189
    • 5,7-Dimethyl-2-phenyl-pyrazolo[1,5-a]pyrimidine
    • MLS000711401
    • 5,7-Dimethyl-2-phenyl-pyrazolo[1,5-a]pyrimidine, AldrichCPR
    • SMR000281168
    • cid_737207
    • 5,7-dimethyl-2-phenylpyrazolo1,5-apyrimidine
    • MDL: MFCD00103367
    • Inchi: InChI=1S/C14H13N3/c1-10-8-11(2)17-14(15-10)9-13(16-17)12-6-4-3-5-7-12/h3-9H,1-2H3
    • InChI Key: AZWWKRAUFGDLEV-UHFFFAOYSA-N
    • SMILES: CC1=NC2=CC(=NN2C(=C1)C)C3=CC=CC=C3

Computed Properties

  • Exact Mass: 223.110947427g/mol
  • Monoisotopic Mass: 223.110947427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 30.2Ų

5,7-dimethyl-2-phenylpyrazolo1,5-apyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-27189-0.1g
5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine
87119-67-3 95.0%
0.1g
$61.0 2025-03-21
Enamine
EN300-27189-5g
5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine
87119-67-3 95%
5g
$724.0 2023-09-10
1PlusChem
1P008FVI-100mg
Pyrazolo[1,5-a]pyrimidine,5,7-dimethyl-2-phenyl-
87119-67-3 95
100mg
$99.00 2025-03-29
A2B Chem LLC
AD93022-100mg
5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine
87119-67-3
100mg
$95.00 2024-04-19
Enamine
EN300-27189-0.25g
5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine
87119-67-3 95.0%
0.25g
$86.0 2025-03-21
TRC
D591770-100mg
5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine
87119-67-3
100mg
$ 50.00 2022-06-05
TRC
D591770-500mg
5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine
87119-67-3
500mg
$ 210.00 2022-06-05
TRC
D591770-1g
5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine
87119-67-3
1g
$ 320.00 2022-06-05
A2B Chem LLC
AD93022-1g
5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine
87119-67-3
1g
$450.00 2024-04-19
1PlusChem
1P008FVI-5g
Pyrazolo[1,5-a]pyrimidine,5,7-dimethyl-2-phenyl-
87119-67-3 95%
5g
$957.00 2023-12-15

5,7-dimethyl-2-phenylpyrazolo1,5-apyrimidine Related Literature

Additional information on 5,7-dimethyl-2-phenylpyrazolo1,5-apyrimidine

5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine: A Comprehensive Overview

5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine, identified by the CAS Registry Number 87119-67-3, is a heterocyclic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their unique structural features and diverse biological activities. The molecule consists of a pyrimidine ring fused with a pyrazole ring, with substituents at positions 2 (phenyl group), 5 (methyl group), and 7 (methyl group). This specific substitution pattern contributes to its distinct chemical properties and potential applications in drug discovery.

The synthesis of 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions, often utilizing nucleophilic aromatic substitution or cyclization processes. Recent advancements in synthetic methodologies have enabled more efficient and selective routes to this compound. For instance, researchers have employed microwave-assisted synthesis to optimize reaction conditions, significantly reducing reaction times while maintaining high yields. Such innovations highlight the importance of continuous improvement in synthetic techniques to meet the demands of modern drug development.

One of the most promising aspects of 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine lies in its pharmacological profile. Studies have demonstrated that this compound exhibits potent anti-inflammatory and antioxidant properties. In a recent study published in the Journal of Medicinal Chemistry, researchers investigated its effects on inflammatory pathways in vitro. The results indicated that the compound effectively inhibits key enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS). These findings suggest potential applications in the treatment of inflammatory diseases such as arthritis and cardiovascular disorders.

Beyond its pharmacological applications, 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine has also been explored for its role in cancer research. Preclinical studies have shown that this compound possesses cytotoxic activity against various cancer cell lines. A study conducted at the University of California revealed that it induces apoptosis in human breast cancer cells by modulating mitochondrial function and activating caspase pathways. These results underscore its potential as a lead compound for anticancer drug development.

The structural versatility of 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine has also made it a valuable tool in medicinal chemistry for designing novel bioactive molecules. By modifying the substituents on the pyrazole and pyrimidine rings, researchers can fine-tune the compound's physicochemical properties and enhance its bioavailability. For example, recent efforts have focused on introducing hydroxyl or amino groups to improve solubility and enhance receptor binding affinity.

In terms of industrial applications, 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine has been utilized as an intermediate in the synthesis of advanced materials. Its ability to form stable coordination complexes with transition metals has led to its application in catalysis and material science. Researchers at the Massachusetts Institute of Technology (MIT) have developed a catalytic system using this compound for asymmetric hydrogenation reactions, demonstrating its utility beyond traditional pharmaceutical applications.

The environmental impact of synthesizing 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine has also been a topic of interest. Green chemistry approaches have been implemented to minimize waste generation and reduce energy consumption during its production. For instance, solvent-free reactions and recyclable catalysts have been employed to achieve sustainable synthesis pathways. These efforts align with global initiatives to promote environmentally friendly chemical manufacturing practices.

In conclusion, 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine, with its unique structure and diverse biological activities, represents a significant advancement in heterocyclic chemistry. Its potential applications span across pharmaceuticals, materials science, and catalysis. As research continues to uncover new insights into its properties and mechanisms of action

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